2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide
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Overview
Description
2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is a chemical compound with the molecular formula C13H9Cl2NOS. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a benzamide core substituted with chloro and sulfanyl groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-chlorothiophenol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and minimize production costs. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxide or sulfone derivatives, while reduction can yield thiol derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include substituted benzamides, sulfoxides, sulfones, and biaryl compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes
Mechanism of Action
The mechanism of action of 2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4,6-dimethoxypyrimidine
- 3-aminopyrazine-2-carboxamide
- 4-(2-{[4-{[3-(4-chlorophenyl)propyl]sulfanyl}-6-(1-piperazinyl)-1,3,5-triazine-2-yl}amino)phenyl}butanoic acid
Uniqueness
2-chloro-6-[(4-chlorophenyl)sulfanyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .
Properties
CAS No. |
1461713-47-2 |
---|---|
Molecular Formula |
C13H9Cl2NOS |
Molecular Weight |
298.2 |
Purity |
95 |
Origin of Product |
United States |
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